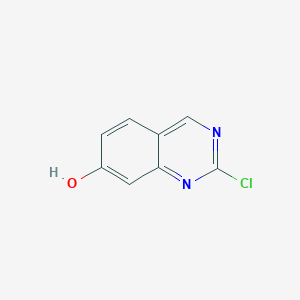
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazinone ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of a pyrazinone precursor. A common method might include:
Starting Material: 1-methylpyrazin-2(1H)-one
Reagents: Bromine (Br2) and Chlorine (Cl2)
Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrazinone ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: Reduced forms of the pyrazinone ring.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloropyrazine-2(1H)-one
- 3-Bromo-1-methylpyrazin-2(1H)-one
- 5-Chloro-1-methylpyrazin-2(1H)-one
Propiedades
Fórmula molecular |
C5H4BrClN2O |
|---|---|
Peso molecular |
223.45 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3 |
Clave InChI |
QVFVPJYTCDGJJS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C(C1=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)







